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Compound of Interest

Compound Name: Ro 25-1553

Cat. No.: B1257255 Get Quote

In the landscape of pharmacological research, the Vasoactive Intestinal Peptide Receptor 2

(VIPR2) has emerged as a significant target for therapeutic intervention in a variety of

disorders, including asthma and type 2 diabetes. Among the agonists developed to selectively

target this receptor, Ro 25-1553 and BAY 55-9837 are two prominent peptide analogs. This

guide provides a detailed comparison of their pharmacological properties, supported by

experimental data, to assist researchers, scientists, and drug development professionals in

their evaluation.

Molecular and Pharmacological Profile
Both Ro 25-1553 and BAY 55-9837 are synthetic analogs of the endogenous Vasoactive

Intestinal Peptide (VIP) and exhibit high selectivity for the VIPR2, also known as the VPAC2

receptor.[1][2] Ro 25-1553 is a 31-amino acid cyclic peptide, while BAY 55-9837 is also a

peptide agonist.[2][3] Their primary mechanism of action involves binding to and activating

VIPR2, a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling

cascades, most notably the adenylyl cyclase pathway, leading to an increase in intracellular

cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] Other signaling

pathways, including those involving PI3K and ERK, have also been reported to be activated by

VIPR2.

Comparative Efficacy and Potency
While both compounds are potent VIPR2 agonists, their primary therapeutic applications and

some pharmacological parameters differ. Ro 25-1553 has been extensively studied for its

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1257255?utm_src=pdf-interest
https://www.benchchem.com/product/b1257255?utm_src=pdf-body
https://www.benchchem.com/product/b1257255?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11711052/
https://probechem.com/products_BAY55-9837.html
https://www.benchchem.com/product/b1257255?utm_src=pdf-body
https://probechem.com/products_BAY55-9837.html
https://www.probechem.com/products_Ro25-1553.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9550923/
https://www.benchchem.com/product/b1257255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bronchodilatory effects, making it a potential therapeutic for asthma. In contrast, BAY 55-9837

has been primarily investigated for its role in stimulating glucose-dependent insulin secretion,

positioning it as a candidate for the treatment of type 2 diabetes.

The following tables summarize the quantitative data available for both agonists.

Table 1: Receptor Binding and Functional Potency

Parameter Ro 25-1553 BAY 55-9837 Reference

Receptor Selectivity
Highly selective for

VIPR2 (VPAC2)

Highly selective for

VIPR2 (VPAC2),

>100-fold selectivity

over VPAC1

IC50 (vs. 125I-VIP

binding)

4.98 nM (rat forebrain

membranes)
60 nM (for VPAC2)

EC50 (cAMP

accumulation)
Not explicitly stated 0.4 nM (for VPAC2)

Kd Not explicitly stated 0.65 nM

Table 2: Key Biological Activities
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Biological Effect Ro 25-1553 BAY 55-9837 Reference

Bronchodilation

Causes concentration-

dependent and

complete relaxation of

guinea-pig tracheal

smooth muscle.

Inhaled Ro 25-1553

(600 µg) caused a

rapid bronchodilatory

effect in asthmatic

patients.

Not a primary reported

activity.

Insulin Secretion
Not a primary reported

activity.

Stimulates glucose-

dependent insulin

secretion in isolated

rat and human

pancreatic islets.

Pulmonary

Vasodilation

Attenuates hypoxic

pulmonary

vasoconstriction in

murine and rat lungs.

Not explicitly reported.

SMN Protein

Upregulation

Has been shown to

activate the p38

MAPK pathway, a

pathway known to

increase SMN protein

levels.

Increases Survival

Motor Neuron (SMN)

protein levels in vitro

and in vivo.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of key experimental protocols used to characterize Ro 25-1553 and BAY 55-9837.

Radioligand Binding Assay (for IC50 determination of Ro
25-1553)
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This assay measures the ability of a compound to compete with a radiolabeled ligand for

binding to a receptor.

Membrane Preparation: Rat forebrain membranes are prepared and homogenized in a

suitable buffer.

Incubation: A constant concentration of 125I-VIP (radioligand) is incubated with the

membrane preparation in the presence of increasing concentrations of Ro 25-1553.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of Ro 25-1553 that inhibits 50% of the specific binding of

125I-VIP (IC50) is calculated.

cAMP Accumulation Assay (for EC50 determination of
BAY 55-9837)
This functional assay measures the ability of an agonist to stimulate the production of the

second messenger cAMP.

Cell Culture: Cells transfected with the human VIPR2 (VPAC2) receptor are cultured in

appropriate media.

Agonist Stimulation: The cells are incubated with varying concentrations of BAY 55-9837.

cAMP Extraction: After incubation, the intracellular cAMP is extracted from the cells.

Quantification: The amount of cAMP is quantified using a competitive immunoassay or other

sensitive detection methods.

Data Analysis: The concentration of BAY 55-9837 that produces 50% of the maximal

response (EC50) is determined.

In Vitro Bronchodilation Assay (for Ro 25-1553)
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This assay assesses the relaxant effect of a compound on pre-contracted airway smooth

muscle.

Tissue Preparation: Tracheal strips are isolated from guinea pigs and mounted in organ

baths containing a physiological salt solution.

Contraction: The tracheal strips are pre-contracted with an agent such as carbachol.

Drug Addition: Increasing concentrations of Ro 25-1553 are added to the organ baths.

Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured

isometrically.

Data Analysis: Concentration-response curves are generated to determine the potency and

efficacy of Ro 25-1553.

Glucose-Dependent Insulin Secretion Assay (for BAY 55-
9837)
This assay evaluates the effect of a compound on insulin release from pancreatic islets in a

glucose-dependent manner.

Islet Isolation: Pancreatic islets are isolated from rats or humans.

Incubation: The islets are incubated in media containing different glucose concentrations

(e.g., 3 mmol/L and 8 mmol/L) with or without varying concentrations of BAY 55-9837.

Supernatant Collection: After incubation, the supernatant is collected.

Insulin Measurement: The concentration of insulin in the supernatant is measured using an

ELISA or radioimmunoassay.

Data Analysis: The effect of BAY 55-9837 on insulin secretion at different glucose levels is

quantified.

Signaling Pathways and Experimental Workflows
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The activation of VIPR2 by agonists like Ro 25-1553 and BAY 55-9837 initiates a cascade of

intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase

and the subsequent production of cAMP.
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Caption: VIPR2 signaling pathway activated by agonists.

The following diagram illustrates a generalized workflow for evaluating a novel VIPR2 agonist.
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Caption: General experimental workflow for VIPR2 agonist development.

Conclusion
Ro 25-1553 and BAY 55-9837 are both potent and selective VIPR2 agonists with distinct, well-

characterized biological activities. Ro 25-1553 demonstrates significant potential as a

bronchodilator for respiratory diseases, while BAY 55-9837 shows promise in the regulation of
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glucose homeostasis for the treatment of type 2 diabetes. The choice between these two

compounds for research or therapeutic development will largely depend on the specific

pathological context and desired physiological outcome. The provided experimental data and

protocols offer a foundational understanding for researchers to further explore the therapeutic

potential of these and other VIPR2 agonists.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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